molecular formula C14H21NO2 B13869222 tert-butyl N-[2-(2-methylphenyl)ethyl]carbamate

tert-butyl N-[2-(2-methylphenyl)ethyl]carbamate

Cat. No.: B13869222
M. Wt: 235.32 g/mol
InChI Key: SPOIRAXRWJXIFU-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-methylphenyl)ethyl]carbamate: is an organic compound with the molecular formula C12H17NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-methylphenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for large-scale production, and the purification process may involve more efficient techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[2-(2-methylphenyl)ethyl]carbamate can undergo oxidation reactions to form various oxidized products.

    Reduction: This compound can be reduced to form the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(2-methylphenyl)ethyl]carbamate is used as a protecting group for amines in organic synthesis. It helps to prevent unwanted reactions at the amine site during multi-step synthesis processes.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It serves as a building block for the synthesis of drug candidates.

Industry: In the chemical industry, this compound is used in the production of agrochemicals and other specialty chemicals. It is also used in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. In enzymatic reactions, it can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. This inhibition can be reversible or irreversible depending on the nature of the interaction.

Comparison with Similar Compounds

  • tert-Butyl N-(benzyloxy)carbamate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl N-(2-oxiranylmethyl)carbamate

Comparison: tert-Butyl N-[2-(2-methylphenyl)ethyl]carbamate is unique due to the presence of the 2-(2-methylphenyl)ethyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions due to the influence of the methylphenyl group.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl N-[2-(2-methylphenyl)ethyl]carbamate

InChI

InChI=1S/C14H21NO2/c1-11-7-5-6-8-12(11)9-10-15-13(16)17-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16)

InChI Key

SPOIRAXRWJXIFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCNC(=O)OC(C)(C)C

Origin of Product

United States

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